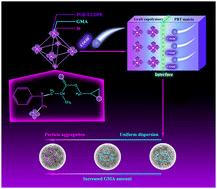Design and synthesis of POE/LLDPE functionalized with different amounts of reactive functional groups and its potential in toughening of PBT resin
Reaction Chemistry & Engineering Pub Date: 2023-10-20 DOI: 10.1039/D3RE00488K
Abstract
Glycidyl methacrylate (GMA) and styrene (St) were grafted to the molecular chains of poly(ethylene-octene) (POE)/linear low-density polyethylene (LLDPE) using the bi-functional cooperative grafting method of in situ reactive melting grafting technology to prepare a series of GMA-functionalized (POE/LLDPE)-g-(GMA-co-St) graft copolymers. Then the graft copolymers were blended with poly(butylene terephthalate) (PBT) to prepare PBT/(POE/LLDPE)-g-(GMA-co-St) blends. The effects of the reactive functional group amount (GMA) in the graft copolymer on the rheological, thermal, and mechanical properties and phase morphology of the blends were studied in detail, and the toughening mechanism was analyzed comprehensively. The results showed that the (POE/LLDPE)-g-(GMA-co-St) graft copolymers had a good toughening effect on the PBT resin, and the compatibility between PBT and the dispersed phase could be effectively improved by introducing a small amount of GMA in the graft copolymers. The Izod impact strength, tensile strength and elongation at break of the PBT/(POE/LLDPE)-g-(GMA-co-St) blends were significantly improved, and blends with excellent comprehensive properties were obtained. Furthermore, the thermal stability, dynamic modulus, and complex viscosity of the blending system gradually increased, the size of the dispersed phase particles gradually decreased, and the mechanical properties gradually increased with increased GMA amount in the graft copolymer (2–5 wt%). Additionally, the blends were fractured in a ductile manner within the GMA amount range investigated. Cavitations were created inside the (POE/LLDPE)-g-(GMA-co-St) particles. Their exfoliation released three-dimensional static stress to initiate matrix yielding and absorb more energy to achieve better toughness of the blends. However, the reaction system underwent severe cross-linking side reactions when the GMA amount added in the graft copolymer was too high (6 wt%), deteriorating the performance of (POE/LLDPE)-g-(GMA-co-St) and ultimately damaging the phase morphology of the blends and their mechanical properties.


Recommended Literature
- [1] Electron dominated thermoelectric response in MNiSn (M: Ti, Zr, Hf) half-Heusler alloys
- [2] B-TUD-1: a versatile mesoporous catalyst†
- [3] Dinuclear zinc catalysts with unprecedented activities for the copolymerization of cyclohexene oxide and CO2†
- [4] The single-crystal Raman spectrum of rhombic sulphur
- [5] Domain switching contribution to the ferroelectric, fatigue and piezoelectric properties of lead-free Bi0.5(Na0.85K0.15)0.5TiO3 films
- [6] Copper-promoted oxidative-fluorination of arylphosphine under mild conditions†
- [7] Back cover
- [8] A salt-concentrated electrolyte for aqueous ammonium-ion hybrid batteries†
- [9] First series of mixed (PIII, SeIV)-heteroatomoriented rare-earth-embedded polyoxotungstates containing distinct building blocks†
- [10] A C3-symmetric chiroptical molecular propeller based on hexakis(phenylethynyl)benzene with a threefold terephthalamide: stereospecific propeller generation through the cooperative transmission of point chiralities on the host and guest upon complexation†

Journal Name:Reaction Chemistry & Engineering
Research Products
-
CAS no.: 101713-87-5
-
CAS no.: 1517-51-7









